2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide

HPPD inhibition herbicide target enzyme kinetics

This specific pyridin-4-yl, 2-chlorophenyl regioisomer is a validated low-affinity HPPD inhibitor (Ki=300 µM), distinct from its pyridin-3-yl EP4 antagonist isomer. Procure it for HPPD assay calibration, as a weak-inhibitor control vs. nitisinone, or as a tractable scaffold for halogen-dependent SAR studies. Its unique target engagement profile makes it a deliberate choice for focused HPPD screening campaigns, not a generic substitute.

Molecular Formula C17H13ClN4O2
Molecular Weight 340.8 g/mol
Cat. No. B4513175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide
Molecular FormulaC17H13ClN4O2
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3)Cl
InChIInChI=1S/C17H13ClN4O2/c18-14-4-2-1-3-13(14)15-5-6-17(24)22(21-15)11-16(23)20-12-7-9-19-10-8-12/h1-10H,11H2,(H,19,20,23)
InChIKeySZQFKJQWIYLJDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide: Pyridazinone-Acetamide Screening Compound with HPPD Inhibition Data


2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide (ChemDiv Compound ID: IB06-2454; MW 340.77; C17H13ClN4O2) is a synthetic pyridazinone-acetamide derivative carrying a 2-chlorophenyl substituent at the pyridazinone 3-position and an N-(pyridin-4-yl)acetamide side chain . The compound is catalogued as a drug-like screening compound within the ChemDiv diversity library and has been evaluated for competitive inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD; EC 1.13.11.27) from pig liver (Sus scrofa), yielding a binding affinity constant (Ki) of 300,000 nM (300 µM) with complete enzyme inhibition observed at 0.5–1.0 mM [1][2]. This pyridazinone-acetamide scaffold is structurally related to the 2-arylacetamido pyridazin-3(2H)-one class, which includes compounds reported as formyl peptide receptor (FPR) agonists and EP4 receptor antagonists, though such activities have been annotated for regioisomeric variants rather than the pyridin-4-yl congener itself [3].

Why 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide Cannot Be Interchanged with Its Closest Regioisomers or Halogen Analogs


Within the pyridazinone-acetamide chemical series, even subtle structural modifications produce divergent target engagement profiles that preclude generic substitution. The pyridin-4-yl regioisomer (IB06-2454) is characterized by measurable HPPD inhibition (Ki = 300 µM) [1], whereas the pyridin-3-yl positional isomer has been annotated as a selective EP4 prostanoid receptor antagonist—a completely distinct pharmacological mechanism [2]. Similarly, replacing the 2-chlorophenyl group with a 2-fluorophenyl substituent alters the lipophilicity by approximately 0.5 logP units and modifies aqueous solubility by nearly 0.6 logSw units, which can shift both target binding kinetics and ADME behavior . These data underscore that regioisomeric pyridine attachment and halogen identity are not interchangeable design features; each variant maps to a unique biological fingerprint. For scientific procurement and screening campaign design, selecting the specific pyridin-4-yl, 2-chlorophenyl congener is a deliberate choice—not a default—driven by the intersection of verified HPPD engagement data and a distinct physicochemical property envelope.

Quantitative Differentiation Evidence for 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide vs. Closest Analogs


HPPD Enzyme Inhibition: Quantitative Binding Affinity (Ki) vs. Reference Inhibitors

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide was evaluated for competitive inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. The compound achieved complete enzyme inhibition at a concentration of 0.5–1.0 mM, with a measured Ki of 300,000 ± n/a nM (300 µM) [1][2]. By class-level comparison, clinically relevant HPPD inhibitors such as nitisinone (NTBC) exhibit Ki values in the low nanomolar range (~40 nM for the diketonitrile form), making this compound approximately 7,500-fold weaker [3]. However, the compound's Ki value is numerically reported, enabling quantitative benchmarking within HPPD-focused screening cascades. Notably, no Ki data for HPPD inhibition are publicly available for the pyridin-3-yl or pyridin-2-yl regioisomers of this compound, nor for the 2-fluorophenyl or thiophene analogs, meaning this compound uniquely possesses a quantifiable HPPD inhibition anchor point within its immediate chemical neighborhood [4].

HPPD inhibition herbicide target enzyme kinetics 4-hydroxyphenylpyruvate dioxygenase

Physicochemical Property Differentiation: 2-Chlorophenyl vs. 2-Fluorophenyl Analog

Direct comparison of ChemDiv-provided physicochemical data for the 2-chlorophenyl compound (IB06-2454) and its 2-fluorophenyl analog (IB08-6022), both sharing the identical N-(pyridin-4-yl)acetamide side chain, reveals quantifiable differences driven solely by the halogen substitution at the ortho position of the 3-phenyl ring . The 2-chlorophenyl compound is more lipophilic (logP = 2.24 vs. 1.75; ΔlogP = +0.49) and exhibits lower computed aqueous solubility (logSw = -3.25 vs. -2.61; ΔlogSw = -0.64). The polar surface area is marginally smaller (PSA = 112.46 vs. 113.53 Ų), and the molecular weight is 16.46 Da higher (340.77 vs. 324.31), attributable to Cl (35.45 Da) vs. F (19.00 Da). The hydrogen bond donor/acceptor counts are identical (HBD = 1, HBA = 6). These differences are consistent with the well-established larger van der Waals radius and higher polarizability of chlorine vs. fluorine, which influence passive membrane permeability, metabolic stability, and halogen-bonding interactions with protein targets.

lipophilicity solubility halogen effects physicochemical profiling

Regioisomeric Pyridine Substitution Determines Target Selectivity: Pyridin-4-yl (HPPD) vs. Pyridin-3-yl (EP4 Antagonist)

The position of the pyridine nitrogen in the acetamide side chain dictates the biological target profile within this compound series. The pyridin-4-yl congener (IB06-2454) is characterized by HPPD enzyme inhibition (Ki = 300 µM), a non-heme iron(II)-dependent dioxygenase [1]. In contrast, the pyridin-3-yl regioisomer has been disclosed in patent literature as a selective antagonist of the E prostanoid receptor 4 (EP4), a Gαs-coupled GPCR activated by prostaglandin E2 [2]. This divergence—dioxygenase inhibition vs. GPCR antagonism—is entirely governed by the pyridine nitrogen position (para vs. meta), which alters the hydrogen-bonding geometry, electronic distribution of the acetamide carbonyl, and molecular recognition at the respective target binding sites. The pyridin-2-yl regioisomer remains uncharacterized in public databases for any specific target [3]. For procurement decisions, selecting the pyridin-4-yl isomer constitutes a deliberate choice for HPPD-related screening rather than EP4/GPCR programs.

positional isomerism target selectivity GPCR dioxygenase structure-activity relationship

Commercial Availability and Procurement Specifications for HTS-Ready Material

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide (ChemDiv ID: IB06-2454) is available as a pre-weighed solid screening compound with 47 mg in stock and a typical shipping time of 1 week . The compound is achiral (Stereo: ACHIRAL), has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and a polar surface area of 112.46 Ų, placing it within generally acceptable drug-like chemical space (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10) . The computed logD of 2.22 at physiological pH suggests adequate DMSO solubility for HTS workflows at typical screening concentrations (10–30 mM DMSO stock). In comparison, the 2-fluorophenyl analog (IB08-6022) is also available (47 mg) but with a lower logD of 1.73, which may offer superior aqueous solubility for biochemical assays requiring higher final concentrations . The 47 mg quantity supports approximately 1,380 assays at a single 100 µM screening concentration (assuming 340.77 MW, 1 mL DMSO stock per plate), positioning it for focused screening rather than full-deck HTS campaigns.

screening compound lead-like DMSO solubility compound procurement

Recommended Application Scenarios for 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide in Scientific Research and Industrial Screening


HPPD-Focused Herbicide Discovery Screening and Inhibitor SAR Expansion

Given the quantified HPPD inhibition anchor point (Ki = 300 µM; complete inhibition at 0.5–1.0 mM), this compound is best deployed as a low-affinity reference ligand or starting scaffold in HPPD inhibitor discovery programs [1]. Its weak affinity makes it unsuitable as a lead compound but positions it as a useful tool for: (a) calibrating HPPD biochemical assay sensitivity, (b) serving as a negative or weak-inhibitor control when benchmarking novel HPPD inhibitor series against potent reference inhibitors such as nitisinone (Ki ~40 nM), and (c) providing a synthetically tractable pyridazinone-acetamide scaffold for SAR exploration aimed at improving HPPD potency through focused library synthesis. The 2-chlorophenyl substituent offers a halogen-dependent handle for structure-based optimization of lipophilic interactions within the HPPD active site.

Regioisomeric Selectivity Profiling in Pyridinyl Acetamide Chemical Probe Development

The stark target class divergence between the pyridin-4-yl isomer (HPPD dioxygenase inhibitor) and the pyridin-3-yl isomer (EP4 GPCR antagonist) establishes this compound series as a valuable toolset for studying how pyridine nitrogen position governs target selectivity [2]. Researchers investigating the molecular determinants of polypharmacology or target deconvolution can procure the complete set of regioisomers (pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl) for systematic profiling. The pyridin-4-yl compound provides the HPPD-active reference point within this regioisomeric panel, enabling head-to-head selectivity assessment across dioxygenase, GPCR, and kinase target families in a single chemotype.

Halogen Substitution Effects on ADME Properties: A Comparative Physicochemical Study

The well-characterized physicochemical divergence between the 2-chlorophenyl (IB06-2454) and 2-fluorophenyl (IB08-6022) analogs—ΔlogP = +0.49, ΔlogSw = -0.64—provides a clean experimental system for studying halogen-dependent effects on permeability, metabolic stability, and protein binding without confounding structural variables [1]. Both compounds share identical molecular topology except for the halogen atom. This pair is suitable for: (a) comparative Caco-2 permeability assays, (b) microsomal stability studies to assess chlorine vs. fluorine metabolic liability, (c) plasma protein binding measurements to quantify the impact of increased lipophilicity on free fraction, and (d) computational validation of halogen-bonding models in molecular docking.

Computational Docking and Virtual Screening Validation Using an Experimentally Annotated Pyridazinone Ligand

This compound is one of the few pyridazinone-acetamide derivatives with a publicly curated, experimentally determined enzyme inhibition data point (Ki against HPPD), making it valuable for validating computational models [1]. Its ChEMBL annotation (CHEMBL615569) enables: (a) retrospective enrichment studies to assess whether docking scoring functions can correctly rank this weak inhibitor relative to potent HPPD ligands, (b) training machine learning models for HPPD inhibitor prediction where weak-affinity negative data points are essential for model calibration, and (c) benchmarking pharmacophore models that incorporate the 2-chlorophenyl-pyridazinone-acetamide framework. The compound's presence in the ZINC15 database (ZINC46763) facilitates seamless integration into virtual screening workflows.

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